Comparative Target Binding Affinity: DB2115 vs. DB2313
DB2115 tetrahydrochloride demonstrates a strong binding affinity for the PU.1 ETS domain, as quantified by surface plasmon resonance (SPR). Its equilibrium dissociation constant (Kd) is 1.0 nM [1]. This affinity is directly comparable to another lead diamidine PU.1 inhibitor, DB2313, which exhibits a Kd of 4.8 nM under the same assay conditions, indicating that DB2115 binds to the PU.1-DNA binding domain with an approximately 4.8-fold higher affinity [1].
| Evidence Dimension | Binding affinity for PU.1 ETS domain |
|---|---|
| Target Compound Data | Kd = 1.0 nM |
| Comparator Or Baseline | DB2313: Kd = 4.8 nM |
| Quantified Difference | 4.8-fold higher affinity (Kd 1.0 nM vs 4.8 nM) |
| Conditions | Surface Plasmon Resonance (SPR) assay; Immobilized PU.1 ETS domain |
Why This Matters
This 4.8-fold higher binding affinity for the target protein provides a quantifiable rationale for selecting DB2115 over DB2313 when maximal target engagement at lower concentrations is a critical experimental parameter.
- [1] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. (Figure 1D) View Source
